3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid: is a heterocyclic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is usually carried out in the presence of a base such as triethylamine in an alcohol solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolizine-5-carboxylic acid derivatives, while reduction can produce dihydropyrrolizine compounds .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid serves as a building block for the construction of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its derivatives have been studied for their potential to inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways .
Industry: In the materials science field, this compound and its derivatives are explored for their potential use in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, its derivatives can inhibit cyclooxygenase enzymes by binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar pyrrolizine structure.
Licofelone: Another NSAID that shares structural similarities with 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid.
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity. This unique structure allows for the development of derivatives with potentially novel therapeutic properties .
Properties
IUPAC Name |
5-oxo-6,7-dihydropyrrolizine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h1,3H,2,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSJAPHCHDMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563670 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132114-55-7 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.